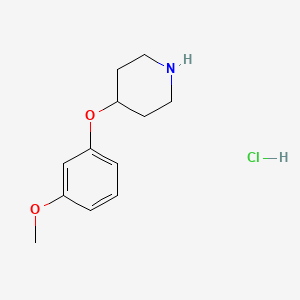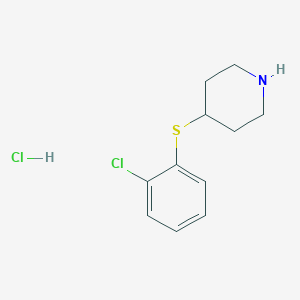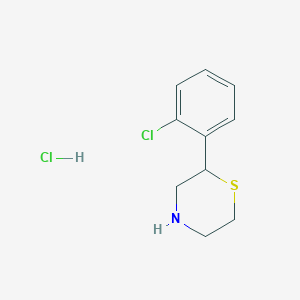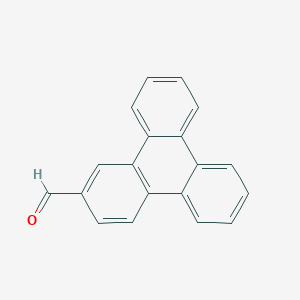
2-Triphenylenecarboxaldehyde
概要
説明
Molecular Structure Analysis
The molecular formula of 2-Triphenylenecarboxaldehyde is C19H12O . It has a complex structure with a triphenylene core.Physical And Chemical Properties Analysis
2-Triphenylenecarboxaldehyde has a molecular weight of 256.3 g/mol. It is a solid at 20 degrees Celsius and should be stored under inert gas .科学的研究の応用
Catalysis in Arylation of Aldehydes
2-Triphenylenecarboxaldehyde has been utilized in catalysts for the enantioselective arylation of aldehydes. For instance, a study demonstrated the use of a related compound, 2-piperidino-1,2,2-triphenylethanol, as a highly effective catalyst in this reaction, providing chiral diarylcarbinols with up to 99% enantiomeric excess. This highlights its potential in asymmetric synthesis and organic chemistry applications (Fontes et al., 2004).
Synthesis of Organic Semiconductors
2-Triphenylenecarboxaldehyde is relevant in the development of organic semiconductors. A study on the synthesis of bithiophene-based dicarboxaldehydes, which are important for arylene vinylene-based organic semiconductors, indicates the potential of triphenylene derivatives in this field. These compounds serve as electron-rich building blocks, aiding in the creation of donor-acceptor copolymers (Bhuwalka et al., 2015).
Exploration in Organic Letters
In the field of organic chemistry, 2-Triphenylenecarboxaldehyde and its derivatives have been explored for novel reactions and compound formations. For example, the formation of a novel arenium ion from the radical cation of a twisted triphenylene fully annelated with bicyclo[2.2.2]octene units showcases the compound's versatility in organic synthesis (Nishinaga et al., 2002).
Application in Polymer Chemistry
Triphenylene derivatives have found significant applications in polymer chemistry. A study on the synthesis and characterization of hyperbranched conjugated poly(tetraphenylethene) exemplifies the use of triphenylene-based compounds in creating materials with unique properties like aggregation-induced emission, relevant for photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
特性
IUPAC Name |
triphenylene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O/c20-12-13-9-10-18-16-7-2-1-5-14(16)15-6-3-4-8-17(15)19(18)11-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGVEYXRSKONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C=O)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538653 | |
| Record name | Triphenylene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Triphenylenecarboxaldehyde | |
CAS RN |
96404-79-4 | |
| Record name | Triphenylene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


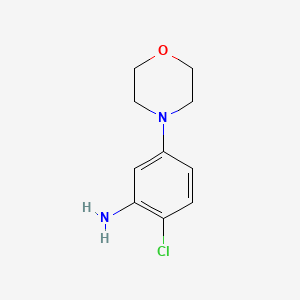
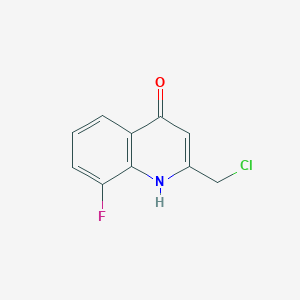
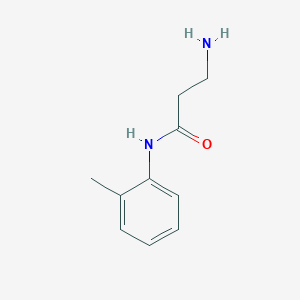
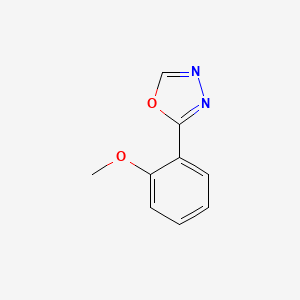
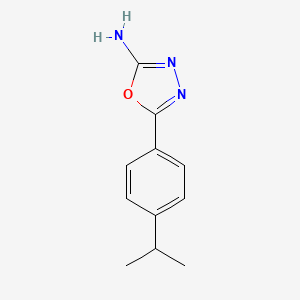
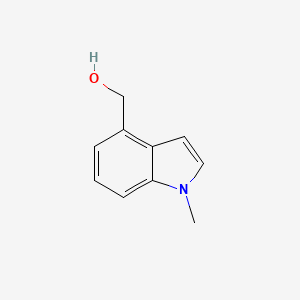
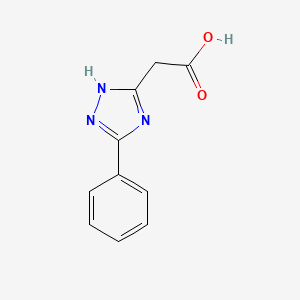
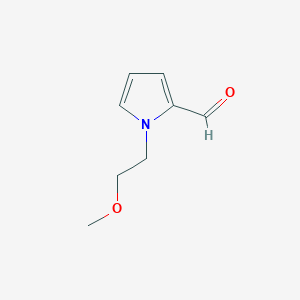
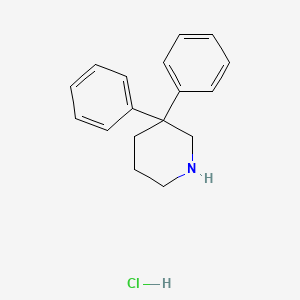
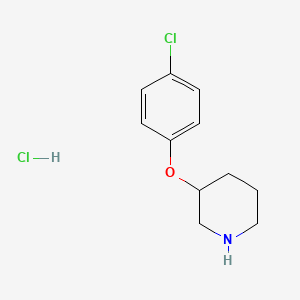
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
